molecular formula C6H6ClNO2S B1589369 4-aminobenzenesulfonyl Chloride CAS No. 24939-24-0

4-aminobenzenesulfonyl Chloride

Cat. No. B1589369
CAS RN: 24939-24-0
M. Wt: 191.64 g/mol
InChI Key: MTOJDBAZGOYUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminobenzenesulfonyl chloride is an organic compound with the molecular formula C6H6ClNO2S . It is also known by other names such as 4-Aminobenzene-1-sulfonyl chloride and 4-amino-benzenesulfonylchloride . The average mass of this compound is 191.635 Da .


Molecular Structure Analysis

The molecular structure of 4-aminobenzenesulfonyl chloride consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms . The mono-isotopic mass of this compound is 190.980774 Da .


Chemical Reactions Analysis

4-Aminobenzenesulfonyl chloride is used in the synthesis of sodium sulfacetamide. In one of the routes, it is refluxed with acetamide .


Physical And Chemical Properties Analysis

4-Aminobenzenesulfonyl chloride is a solid compound . The empirical formula is C6H6ClNO2S . The molecular weight is 191.64 .

Scientific Research Applications

Reactivity and Hydrolysis Studies

  • Reactivity Across pH Range: The reactivity of 4-aminobenzenesulfonyl chloride has been studied across different pH levels. It exhibits a unique independence of reactivity from pH, maintaining a stable reactivity profile from pH 2 to 11, suggesting its utility in various pH-sensitive applications (Cevasco, Piątek, & Thea, 2011).

Application in Solid-Phase Synthesis

  • Polymer-Supported Benzenesulfonamides: 4-Aminobenzenesulfonyl chloride has been utilized in the preparation of polymer-supported benzenesulfonamides. These intermediates are key in various chemical transformations and solid-phase synthesis, contributing to the development of diverse chemical structures (Fülöpová & Soural, 2015).

Enhancing Antimicrobial Properties

  • Treatment of Cotton Fabrics: The compound has been used in the treatment of cotton fabrics to increase anionic sites and enhance the exhaustion of cationic compounds, thereby imparting durable antimicrobial properties. This application is significant in developing antimicrobial textiles (Son, Kim, Ravikumar, & Lee, 2006).

Synthesis of Novel Polymers

  • Self-Polycondensation of Active Derivatives: Active derivatives of p-aminobenzenesulfonic acid have been synthesized using 4-aminobenzenesulfonyl chloride, leading to the formation of novel poly(p-benzenesulfonamide) polymers. These polymers have applications in various fields due to their unique solubility and thermal stability properties (Saegusa et al., 1987).

Diagnostic Applications

  • Enhancing Detection in LC–MS: 4-Aminobenzenesulfonyl chloride has been used to increase the detection responses of estrogens in liquid chromatography–mass spectrometry (LC–MS). This method significantly improves the sensitivity and accuracy of estrogen detection in biological fluids, crucial for medical diagnostics (Higashi et al., 2006).

Reduction of Environmental Impact

  • Manufacturing of Sulfanilamide Preparations: In the manufacturing process of sulfanilamide drugs, 4-aminobenzenesulfonyl chloride serves as an intermediate. Efforts to reduce water consumption and waste in its production have been made, highlighting its role in environmentally conscious pharmaceutical manufacturing (Andosov et al., 1976).

Safety And Hazards

The safety data sheet for 4-aminobenzenesulfonyl chloride indicates that it is a combustible solid . It does not have a flash point .

properties

IUPAC Name

4-aminobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOJDBAZGOYUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448029
Record name 4-aminobenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-aminobenzenesulfonyl Chloride

CAS RN

24939-24-0
Record name 4-Aminobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24939-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-aminobenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-aminobenzenesulfonyl Chloride
Reactant of Route 2
Reactant of Route 2
4-aminobenzenesulfonyl Chloride
Reactant of Route 3
Reactant of Route 3
4-aminobenzenesulfonyl Chloride
Reactant of Route 4
4-aminobenzenesulfonyl Chloride
Reactant of Route 5
Reactant of Route 5
4-aminobenzenesulfonyl Chloride
Reactant of Route 6
Reactant of Route 6
4-aminobenzenesulfonyl Chloride

Citations

For This Compound
31
Citations
G Cevasco, A Pia̧tek, S Thea - Organic Letters, 2011 - ACS Publications
… The reactivity−pH profile for the hydrolysis of 4-aminobenzenesulfonyl chloride 1 has a … the alkaline hydrolysis and aminolysis of 4-aminobenzenesulfonyl chloride 1 in aqueous solution …
Number of citations: 3 pubs.acs.org
TC Chiwoneso, N Mhlanga, TL Chisoko… - researchgate.net
… synthesis of sodium sulfacetamide by alkylation of 4-aminobenzenesulfonyl chloride by use … sodium sulfacetamide by alkylation of 4-aminobenzenesulfonyl chloride by use of ultrasonic …
Number of citations: 2 www.researchgate.net
AR Burilov, EV Nikitina, GN Nugumanova… - dspace.kpfu.ru
… 4-Aminobenzenesulfonamide derivatives at the sulfonamide group have been obtained by converting acetyl-protected 4-aminobenzenesulfonyl chloride to the corresponding …
Number of citations: 0 dspace.kpfu.ru
SV Bukharov, AR Burilov, RG Tagasheva… - Russian Journal of …, 2021 - Springer
… 4-Aminobenzenesulfonamide derivatives at the sulfonamide group have been obtained by converting acetyl-protected 4-aminobenzenesulfonyl chloride to the corresponding …
Number of citations: 3 link.springer.com
J Nisha, K Ramanathan, FN Khan… - Molecular …, 2016 - pubs.rsc.org
… Furthermore, we synthesized 4-(2-fluorophenylsulfonyl)benzenamine, using (2-fluorophenyl)boronic acid and 4-aminobenzenesulfonyl chloride, and the compound structure was …
Number of citations: 5 pubs.rsc.org
JRE Hoover, AR Day - Journal of the American Chemical Society, 1955 - ACS Publications
In a preceding communication3 the preparations of benzimidazoles with substituents on the 4 (7)-and 6 (5)-positions were described. Continuing the search for benzimidazoles …
Number of citations: 8 pubs.acs.org
WH Scoutep, WZ van der TweeZ - Affinity Chromatography and …, 1983 - books.google.com
… Dansyl chloride, dabsyl chloride (4—dimethylaminoazobenzene—4'-sul— fonyl chloride) and dipsyl chloride [N (2, 4—dinitrophenyl)—4aminobenzeneSulfonyl chloride] were …
Number of citations: 1 books.google.com
CFH Allen, A Bell, CV Wilson - Journal of the American Chemical …, 1944 - ACS Publications
… 3-Nitro-4-aminobenzenesulfonyl chloride has previously been obtained by treating o-nitraniline directly with chlorosulfonic add;14 although the yield was not given, on repeating the …
Number of citations: 11 pubs.acs.org
K Bailey, R Cowling, EW Tan, D Webb - Bioorganic & medicinal chemistry, 2004 - Elsevier
… The synthesis of the starting material N-acetyl 4-aminobenzenesulfonyl chloride has been previously described in a book article by Blatt et al. N-Acetyl 4-aminobenzenesulfonyl chloride …
Number of citations: 8 www.sciencedirect.com
RAJ Alfraiji, SMH Al-Majidi - Iraqi Journal of Science, 2014 - iasj.net
… (2) (1.5g, 0.004mol) in DMF (16 ml.) and triethylamin (0.459g, 0.004mol) was refluxed and added drop wise to a solution of (0.87g, 0.004mol) of 4-aminobenzenesulfonyl chloride …
Number of citations: 4 www.iasj.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.